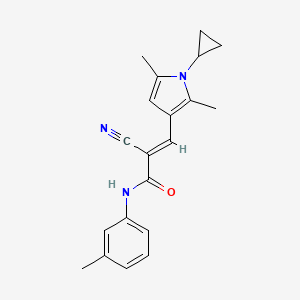

(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-5-4-6-18(9-13)22-20(24)17(12-21)11-16-10-14(2)23(15(16)3)19-7-8-19/h4-6,9-11,19H,7-8H2,1-3H3,(H,22,24)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQGEMOCGCCWTO-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3CC3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3CC3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide, known by its CAS number 1424755-61-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyano group, a pyrrole moiety, and a phenyl substituent, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O, with a molecular weight of 319.4 g/mol. The structure includes several functional groups that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1424755-61-2 |

Biological Activity Overview

Research into the biological activity of this compound indicates that it may exhibit various pharmacological effects. The presence of the cyano group and the pyrrole structure are known to be associated with multiple biological activities, including:

- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation.

- Antimicrobial Properties : The cyano group is often linked to antimicrobial activity.

Anticancer Activity

A study investigating the anticancer properties of related pyrrole derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.

Anti-inflammatory Effects

In another study, compounds structurally similar to this compound were evaluated for their anti-inflammatory effects in murine models. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Studies suggest that the compound may interact with protein targets involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis

To illustrate the diversity within this chemical class, a comparison table of structurally similar compounds and their biological activities is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-N-(cyclobutyl)propanamide | Contains methoxy and cyclobutyl groups | Anti-inflammatory |

| 4-(Dimethylamino)phenyl-N-(cyclopropyl)acetamide | Dimethylamino substituent | Anticancer |

| 3-Cyano-N-(naphthalen-1-yl)propanamide | Cyano group with naphthalene ring | Antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acrylamide derivatives, focusing on substituent effects, hydrogen bonding, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Electronic Properties: The target compound’s cyclopropyl group provides steric hindrance without significant electronic perturbation, unlike the trifluoromethyl (CF₃) and cyano (CN) groups in the 4-cyanophenyl derivative, which strongly withdraw electrons, enhancing electrophilicity . The 2-fluoro-4-hydroxyphenyl variant combines polar (OH) and mildly electron-withdrawing (F) groups, improving solubility and hydrogen bonding capacity compared to the target’s 3-methylphenyl group .

Hydrogen Bonding and Molecular Recognition: The amide backbone in all compounds serves as a hydrogen bond donor/acceptor. However, the hydroxyl group in the 2-fluoro-4-hydroxyphenyl derivative significantly enhances intermolecular interactions, as predicted by graph set analysis principles for crystalline networks . The cyano group acts as a weak hydrogen bond acceptor, but its impact is amplified in the 4-cyanophenyl derivative due to conjugation with the aromatic ring .

Steric and Conformational Considerations :

- The 1-cyclopropyl-2,5-dimethylpyrrol-3-yl group in the target compound imposes greater steric bulk than the propenylindole or simple phenyl substituents in analogs. This may limit binding to sterically sensitive biological targets .

- Methoxy groups (e.g., in the 2-methoxyphenyl variant) introduce flexibility and moderate electron donation, contrasting with the rigid cyclopropane ring .

Crystallographic and Structural Validation :

- While direct crystallographic data for the target compound is absent in the provided evidence, tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard for confirming the (E)-configuration and planar geometry in similar acrylamides .

Implications for Design and Application

- Pharmacological Potential: The target’s balanced lipophilicity (from methyl and cyclopropyl groups) may favor membrane permeability, whereas the 4-cyanophenyl derivative’s electron-withdrawing groups could enhance reactivity in covalent inhibitor design .

- Synthetic Accessibility : The cyclopropyl-pyrrole moiety may require specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reaction), whereas phenyl-based analogs are more straightforward to derivatize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.